2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide
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Overview
Description
2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a phenylpropan-2-yl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-phenylpropan-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)amine
- 2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)ethanamide
- 2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)butanamide
Uniqueness
2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
76440-31-8 |
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Molecular Formula |
C17H18ClNO |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C17H18ClNO/c1-17(2,14-6-4-3-5-7-14)19-16(20)12-13-8-10-15(18)11-9-13/h3-11H,12H2,1-2H3,(H,19,20) |
InChI Key |
CZHPJNNANFZNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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